molecular formula C9H5FN2O B8764190 6-Fluoroquinoxaline-2-carbaldehyde

6-Fluoroquinoxaline-2-carbaldehyde

Cat. No. B8764190
M. Wt: 176.15 g/mol
InChI Key: GBEBGPMNXHKEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053104B2

Procedure details

Using the method of Dodd (Synthesis, 1993, 295–297), a solution of 6-fluoroquinoxaline-2-carboxaldehyde (71 mg, 0.4 mmol) in formic acid (2 mL) was cooled in an ice bath and treated with hydrogen peroxide (2 mL of 30%). The reaction was stirred in the ice bath for 3 hours. After this time the reaction mixture was diluted with 10% HCl (25 mL) and extracted with dichloromethane (4×25 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered and concentrated to afford 35 mg (45%) of 6-fluoroquinoxaline-2-carboxylic acid.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH:12]=[O:13])[CH:6]=[N:5]2.[OH:14]O>C(O)=O.Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
FC=1C=C2N=CC(=NC2=CC1)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the method of Dodd (Synthesis, 1993, 295–297)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2N=CC(=NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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